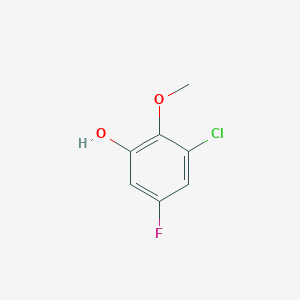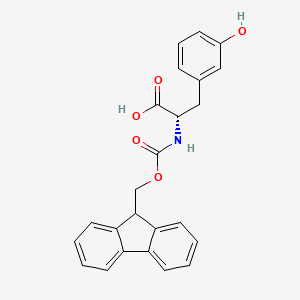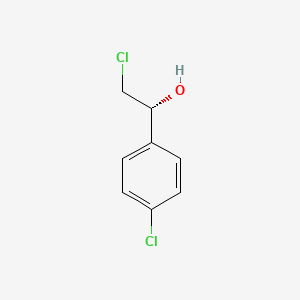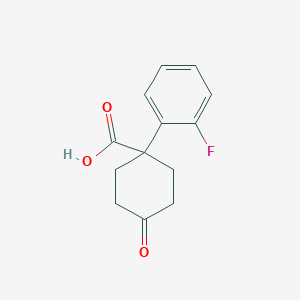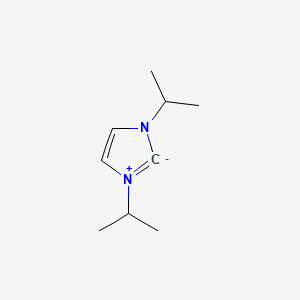
2-Acetylbenzofuran-5-carboxaldehyde
Übersicht
Beschreibung
“2-Acetylbenzofuran-5-carboxaldehyde” is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is also known by its synonyms BUTTPARK 85\50-30 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-Acetylbenzofuran has been studied for its antimicrobial properties. In research, it has been used to create chalcone-type compounds and 2-pyrazoline derivatives, which demonstrated activity against various bacteria and yeast (Coskun, Ahmedzade, & Kırbağ, 2011).
Chemical Synthesis and Reactions
It plays a role in chemical synthesis, particularly in reactions involving active methylene compounds. Studies have shown its utility in condensation reactions, benefiting from microwave irradiation for enhanced yields and shorter reaction times (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Analytical Chemistry in Food Science
In the field of analytical chemistry, especially in food science, 2-acetylbenzofuran derivatives have been used in methods for detecting various compounds in honey, like hydroxymethylfurfural and furan-2-carboxaldehyde (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Application in Organic Chemistry
It's also significant in organic chemistry for the chemoselective protection of heteroaromatic aldehydes and the synthesis of biologically relevant compounds (Carpenter & Chadwick, 1985).
Development of Prodrug Systems
The compound has been explored for its potential in developing prodrug systems, particularly in relation to the release of diol-containing drugs in specific conditions like hypoxic solid tumors (Mahmud, Garrett, & Threadgill, 1998).
Review of Synthesis and Reactions
A comprehensive review of the synthesis and reactions of 2-acetylbenzofurans highlights its significance in synthesizing biologically important compounds (Metwally, Abdel-Wahab, & El‐Hiti, 2010).
Antimicrobial Evaluation
Its derivatives have been evaluated for antimicrobial activities, with some showing substantial efficacy against bacterial and fungal pathogens (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2009).
Role in Preparing Biologically Active Compounds
2-Acetylbenzofuran is instrumental in synthesizing biologically active compounds, showing its versatility and potential in medicinal chemistry (Davood, Alipour, & Shafiee, 2008).
Food Chemistry Applications
In food chemistry, it's involved in the formation of colored Maillard reaction products, which is significant for understanding flavor and color development in foods (Hofmann, 1998).
Synthesis of Antimicrobial Agents
The compound has been used in synthesizing various antimicrobial agents, further emphasizing its importance in developing new drugs (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Zukünftige Richtungen
While specific future directions for “2-Acetylbenzofuran-5-carboxaldehyde” are not available, research on benzofuran derivatives is ongoing, with potential applications in medicinal chemistry . For instance, carbohydrates, which include benzofuran rings, are being explored for their potential in drug development .
Wirkmechanismus
Target of Action
Benzofuran compounds, including 2-Acetylbenzofuran-5-carboxaldehyde, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran-based compounds have been found to be active toward different clinically approved targets . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological and pharmacological applications . Synthetic pathways can be used to obtain analogs with balanced lipophilic/hydrophilic properties that can lead to potentially interesting LDL antioxidants for prevention of cardiovascular disease .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemische Analyse
Biochemical Properties
2-Acetylbenzofuran-5-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran compounds, including this compound, have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key enzymes involved in neurodegenerative diseases . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit stable biological activity over extended periods . The degradation products of this compound may also have biological effects, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-tumor and anti-oxidative activities. At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, benzofuran derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This compound can also affect the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses . The subcellular localization of this compound can therefore influence its therapeutic efficacy and safety profile.
Eigenschaften
IUPAC Name |
2-acetyl-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(13)11-5-9-4-8(6-12)2-3-10(9)14-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPHTFKECPKYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

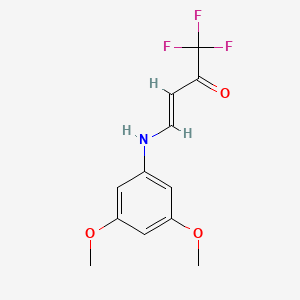

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)
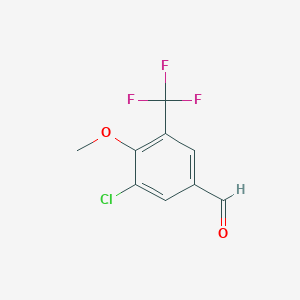
![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)

